2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. This compound is also known as GW405833 and has been extensively studied for its biological properties and mechanism of action.
Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their substantial biological and pharmacological potentials across a wide spectrum of therapeutic areas. These compounds, characterized by their heterocyclic aromatic structure, demonstrate a broad range of biological activities that are pivotal in the development of pharmacotherapeutic applications. The comprehensive review by Danao et al. (2021) emphasizes the diverse biological activities of isoquinoline derivatives, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This knowledge significantly contributes to the global research community, providing a solid foundation for medicinal chemists and investigators to develop novel low-molecular-weight inhibitors for diverse pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Therapeutic Applications in CNS Disorders
The therapeutic promise of isoquinoline derivatives extends to central nervous system (CNS) disorders, with specific compounds acting as glycine site antagonists of the NMDA receptor, showing potential for treating cerebral ischemia, epilepsy, head injury, and schizophrenia. Kulagowski and Leeson (1995) reviewed the patent literature, highlighting the improved therapeutic index of glycine site antagonists compared to other classes of NMDA antagonists. Despite challenges in achieving suitable in vivo activity due to blood-brain barrier permeability issues, these compounds exhibit considerable therapeutic promise, underlining the need for continued research and development in this domain (Kulagowski & Leeson, 1995).
Antioxidant Capacity and Enzymatic Remediation
Isoquinoline derivatives also play a role in antioxidant capacity and enzymatic remediation of pollutants. The ABTS/PP decolorization assay, as discussed by Ilyasov et al. (2020), elucidates the reaction pathways underlying the antioxidant capacity of various compounds, including isoquinoline derivatives. This insight is critical for understanding the specific reactions and their contribution to total antioxidant capacity, offering a perspective on the application of these assays in tracking changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
properties
IUPAC Name |
2-[2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-22(18-6-3-9-25-16-18)27-13-10-26(11-14-27)12-15-28-23(30)19-7-1-4-17-5-2-8-20(21(17)19)24(28)31/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFBFOAXRNABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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